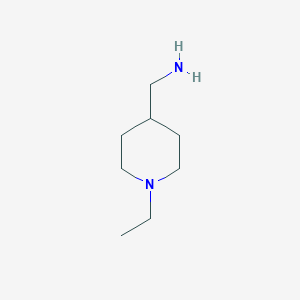

(1-Ethylpiperidin-4-yl)methanamine

Overview

Description

The compound (1-Ethylpiperidin-4-yl)methanamine is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their pharmacological properties and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents. The ethyl group attached to the nitrogen atom of the piperidine ring in (1-Ethylpiperidin-4-yl)methanamine suggests that it could have unique chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at the desired positions. For example, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, as mentioned in the first paper, involves the introduction of a benzoyl group and other substituents to the piperidine core to achieve the desired biological activity . Although the exact synthetic route for (1-Ethylpiperidin-4-yl)methanamine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their interaction with biological targets. The crystal structure of a Ni(II) complex with a related ligand, N-ethyl-1,10-phenanthroline-2-methanamine, shows that the ligand coordinates with the metal ion in a distorted trigonal bipyramidal environment . This suggests that (1-Ethylpiperidin-4-yl)methanamine could also form complexes with metal ions, which could be relevant in its potential applications.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and complexation. The reactivity of the nitrogen atom in the piperidine ring makes it a suitable candidate for forming bonds with other chemical entities. For instance, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed to preferentially phosphorylate ERK1/2, indicating that these compounds can participate in selective chemical reactions relevant to signal transduction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and ability to penetrate biological membranes, are crucial for their pharmacokinetic profiles. The lead compound in the first paper, NLX-204, demonstrated high solubility, metabolic stability, and Caco-2 penetration, which are desirable properties for a drug candidate . These properties are likely to be influenced by the specific substituents on the piperidine ring, and similar analyses would be necessary for (1-Ethylpiperidin-4-yl)methanamine to determine its suitability for drug development.

Safety and Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Mode of Action

It is structurally similar to methenamine Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Ethylpiperidin-4-yl)methanamine. For instance, the compound’s stability can be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy may be influenced by the pH of the environment, similar to methenamine .

properties

IUPAC Name |

(1-ethylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLODGCYXZYPQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383335 | |

| Record name | (1-ethylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21168-71-8 | |

| Record name | (1-ethylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethylpiperidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

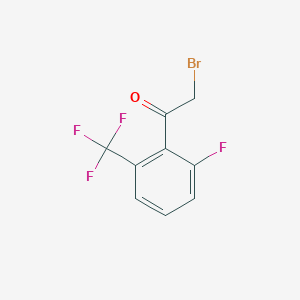

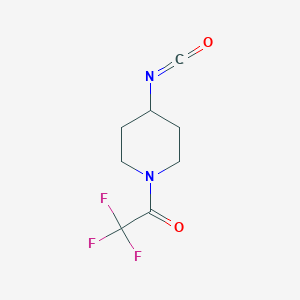

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)

![N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1306091.png)